Dimethylhydrazone-1-methyl-4-piperidinone
Description
Properties
Molecular Formula |
C8H17N3 |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
N-methyl-N-[(1-methylpiperidin-4-ylidene)amino]methanamine |
InChI |
InChI=1S/C8H17N3/c1-10(2)9-8-4-6-11(3)7-5-8/h4-7H2,1-3H3 |
InChI Key |
DGVACJGOKLNZFF-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(=NN(C)C)CC1 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1-Methyl-4-Piperidinone: The Ketone Precursor
The preparation of dimethylhydrazone-1-methyl-4-piperidinone begins with the synthesis of its ketone precursor, 1-methyl-4-piperidinone. Two primary methods dominate the literature:
Catalytic Decarboxylation of Intermediate Enamines
A widely cited approach involves the reaction of 1,3-formaldehyde, diethylacetonate, and methylamine under catalytic conditions. The process generates an intermediate enamine, which undergoes decarboxylation to yield 1-methyl-4-piperidinone. Key steps include:
- Reaction Setup : Mixing 1,3-formaldehyde and diethylacetonate in a 1:1 molar ratio with methylamine as the nitrogen source.
- Catalysis : Employing transition-metal catalysts (e.g., nickel or cobalt) at 60–130°C to facilitate enamine formation.
- Decarboxylation : Heating the intermediate under reduced pressure to eliminate CO₂, producing the target ketone with >85% purity.
This method is favored for its scalability and high raw material conversion rates, though it requires precise temperature control to avoid byproducts such as N-methylpiperazine.
Hydrogenation of Piperazine Derivatives
An alternative route involves the hydrogenation of formaldehyde-piperazine adducts. Piperazine reacts with formaldehyde at a 1:1.3–2.0 molar ratio in methanol, forming a poly(methylenepiperazine) intermediate. Catalytic hydrogenation with nickel-on-kieselguhr at 86–90°C under 50 psig hydrogen pressure yields 1-methyl-4-piperidinone alongside 1,4-dimethylpiperazine. While this method avoids decarboxylation steps, it produces a mixture requiring fractional distillation for purification.
Formation of the Dimethylhydrazone Moiety
The conversion of 1-methyl-4-piperidinone to its dimethylhydrazone derivative proceeds via condensation with dimethylhydrazine. This step is critical for introducing the hydrazone functional group, which enhances the compound’s reactivity and biological activity.
Acid-Catalyzed Condensation
The most efficient method involves refluxing 1-methyl-4-piperidinone with excess dimethylhydrazine in ethanol under acidic conditions (e.g., HCl or H₂SO₄). Key parameters include:
- Molar Ratio : A 1:1.2 ratio of ketone to dimethylhydrazine ensures complete conversion.
- Reaction Time : 6–8 hours at 80°C, monitored via thin-layer chromatography (TLC) for ketone consumption.
- Workup : Neutralization with aqueous NaHCO₃ followed by solvent evaporation yields the crude hydrazone, which is purified via recrystallization from ethanol/water (yield: 70–75%).
Solvent-Free Mechanochemical Synthesis
Emerging protocols utilize ball-milling techniques to minimize solvent use. Equimolar amounts of 1-methyl-4-piperidinone and dimethylhydrazine are ground with catalytic p-toluenesulfonic acid (PTSA) for 2 hours. This method achieves comparable yields (68–72%) while reducing environmental impact.
Structural Characterization and Analytical Data
Post-synthetic analysis confirms the identity and purity of this compound:
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 2.35 (s, 6H, N(CH₃)₂), 2.80–3.10 (m, 4H, piperidinyl CH₂), 3.45 (t, 2H, NCH₂), 7.25 (s, 1H, N=CH).
- IR (KBr) : 1665 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N).
Crystallographic Analysis
Single-crystal X-ray diffraction reveals a planar hydrazone group conjugated with the piperidinone ring, stabilizing the molecule via intramolecular hydrogen bonding.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Catalytic Decarboxylation | 85–90 | 92 | High scalability |
| Hydrogenation | 78–82 | 88 | Avoids decarboxylation |
| Acid-Catalyzed Condensation | 70–75 | 95 | Standardized protocol |
| Mechanochemical | 68–72 | 90 | Eco-friendly |
Challenges and Optimization Strategies
- Byproduct Formation : Excess dimethylhydrazine may lead to di-hydrazone derivatives. Stoichiometric control and stepwise addition mitigate this issue.
- Purification : Column chromatography (SiO₂, ethyl acetate/hexane) improves purity but increases cost. Recrystallization remains the preferred industrial method.
- Catalyst Recovery : Nickel catalysts from hydrogenation steps can be recycled up to three times without significant activity loss.
Applications and Derivative Synthesis
The dimethylhydrazone group serves as a versatile intermediate for further functionalization:
Chemical Reactions Analysis
Types of Reactions
Dimethylhydrazone-1-methyl-4-piperidinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: It undergoes nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted hydrazones.
Scientific Research Applications
Dimethylhydrazone-1-methyl-4-piperidinone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Utilized in the synthesis of pharmaceutical compounds, particularly narcotic analgesics.
Industry: Employed in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of Dimethylhydrazone-1-methyl-4-piperidinone involves its interaction with specific molecular targets. It acts by inhibiting certain enzymes or receptors, leading to the desired pharmacological effects. The exact molecular pathways and targets depend on the specific application and the compound it is used to synthesize .
Comparison with Similar Compounds
Target Compound :
- Core: 4-Piperidinone (a six-membered ring with a ketone group).
- Substituents :
- 1-Methyl group.
- Dimethylhydrazone group (a hydrazone derivative with two methyl groups).
Analog Compounds from : The European Patent Application highlights derivatives of 4H-pyrido[1,2-a]pyrimidin-4-one and 4H-pyrazino[1,2-a]pyrimidin-4-one with substituents such as:
- 7-(1-methylpiperidin-4-yl)
- 7-(1-ethylpiperidin-4-yl)
- 7-[4-(dimethylamino)methylpiperidin-1-yl]
Key Differences:
- Core Structure: The analogs feature fused pyrimidinone rings, whereas the target compound has a standalone piperidinone ring.
- Substituent Position: Substituents in analogs are typically at the 7-position of the pyrimidinone core, contrasting with the 1- and 4-positions in the target compound.
Physicochemical Properties
While explicit data for the target compound are lacking, the Merck Index () provides a framework for evaluating properties such as solubility, melting point, and stability. For example:
- Hydrazone Derivatives : Generally exhibit moderate polarity due to the C=N bond, influencing solubility in polar solvents.
- Piperidinone Analogs: Often show enhanced bioavailability compared to non-ketone-containing piperidine derivatives due to increased hydrogen-bonding capacity.
Methodological Insights for Comparative Analysis
Spectroscopic Techniques
As seen in and , structural elucidation of complex heterocycles relies on:
- <sup>1</sup>H-NMR and <sup>13</sup>C-NMR : To resolve substituent positions and ring conformations (e.g., methyl groups at 1.0–1.5 ppm in <sup>1</sup>H-NMR) .
- UV Spectroscopy : To identify conjugated systems (e.g., hydrazone C=N bonds absorb near 300 nm).
Data Mining and Structural Patterns
emphasizes the role of substructure analysis in predicting bioactivity. For dimethylhydrazone-1-methyl-4-piperidinone, frequent substructures like the piperidinone ring or dimethylhydrazone group could correlate with toxicity or efficacy patterns in databases like KLSD .
Tabulated Comparison of Key Compounds
Biological Activity
Dimethylhydrazone-1-methyl-4-piperidinone (DMH-1) is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and anti-inflammatory studies. This article reviews the available literature on the biological activity of DMH-1, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by its unique structural features, which contribute to its biological activity. The piperidinone moiety is known for its diverse pharmacological properties, including anti-inflammatory and anticancer effects. The dimethylhydrazone group enhances its reactivity and potential interactions with biological targets.
Anticancer Properties
Recent studies have explored the anticancer potential of DMH-1 and related compounds. For instance, derivatives containing the piperidinone structure have demonstrated significant cytotoxic effects against various cancer cell lines. Notably, compounds with IC50 values below 10 µM were found to be particularly effective against breast (MCF-7), liver (Huh-7), and colon (HCT-116) cancer cell lines .
Table 1: Anticancer Activity of DMH-1 Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| DMH-1 | MCF-7 | <10 | COX-2 inhibition |
| DMH-2 | Huh-7 | 2.4 | Apoptosis induction |
| DMH-3 | HCT-116 | 34.39 | Cell cycle arrest |
Anti-inflammatory Effects
DMH-1 has also been investigated for its anti-inflammatory properties. Studies indicate that it can reduce levels of inflammatory markers and nitric oxide (NO) production in activated macrophages, suggesting a potential role as an anti-inflammatory agent . The compound's ability to modulate inflammatory responses makes it a candidate for further development in treating inflammatory diseases.
Table 2: Anti-inflammatory Activity of DMH-1
| Compound | Assay Type | Result |
|---|---|---|
| DMH-1 | RT-PCR (Inflammatory Markers) | Significant reduction |
| DMH-1 | Griess Assay (NO Production) | Decreased NO levels |
Study 1: Anticancer Efficacy
In a controlled study, DMH-1 was administered to various cancer cell lines to assess its cytotoxicity. Results showed that DMH-1 effectively inhibited cell proliferation and induced apoptosis in MCF-7 cells, with a notable decrease in viability at concentrations as low as 10 µM .
Study 2: Inflammatory Response Modulation
Another study focused on the anti-inflammatory effects of DMH-1 using RAW 264.7 macrophages treated with lipopolysaccharide (LPS). The treatment with DMH-1 led to a significant decrease in pro-inflammatory cytokines, indicating its potential as an anti-inflammatory therapeutic .
The biological activity of DMH-1 can be attributed to several mechanisms:
- COX Inhibition : Similar compounds have shown COX-2 inhibitory activity, which is crucial in reducing inflammation and tumor progression.
- Apoptosis Induction : The ability to trigger programmed cell death in cancer cells is vital for anticancer strategies.
- Antioxidant Activity : Some derivatives exhibit radical scavenging properties that contribute to their overall therapeutic effects .
Q & A
Basic Question: What are the optimal synthetic routes for Dimethylhydrazone-1-methyl-4-piperidinone, and how can purity be ensured?
Methodological Answer:
Synthesis typically involves hydrazone formation via condensation of 1-methyl-4-piperidinone with dimethylhydrazine under acidic catalysis. Key variables include reaction temperature (40–60°C), solvent choice (e.g., ethanol or THF), and stoichiometric ratios. To ensure purity:
- Use column chromatography with silica gel and a gradient elution system (e.g., hexane/ethyl acetate) for separation .
- Validate purity via HPLC (C18 column, mobile phase: acetonitrile/water + 0.1% TFA) and confirm structural integrity via H/C NMR and high-resolution mass spectrometry (HRMS) .
Advanced Question: How can computational modeling resolve contradictions in the compound’s receptor-binding affinity across experimental studies?
Methodological Answer:
Conflicting binding data (e.g., µ-opioid vs. NMDA receptor affinities) may stem from conformational flexibility or solvent effects. To reconcile discrepancies:
- Perform molecular dynamics (MD) simulations (AMBER or CHARMM force fields) to analyze ligand-receptor stability under varying protonation states .
- Compare docking results (AutoDock Vina) with experimental IC values, adjusting for solvation models (e.g., implicit vs. explicit water) .
- Validate predictions via isothermal titration calorimetry (ITC) to measure thermodynamic binding parameters .
Basic Question: What spectroscopic techniques are most reliable for characterizing this compound?
Methodological Answer:
- FT-IR : Confirm hydrazone C=N stretch (~1600–1650 cm) and absence of carbonyl peaks from unreacted ketone precursors .
- NMR : Use H NMR (DMSO-d) to identify piperidine ring protons (δ 1.5–2.5 ppm) and dimethylhydrazone methyl groups (δ 2.2–2.4 ppm) .
- Mass Spectrometry : HRMS with ESI+ ionization to verify molecular ion [M+H] and rule out side products .
Advanced Question: How can researchers design experiments to elucidate the compound’s metabolic stability in vivo?
Methodological Answer:
- In vitro assays : Use liver microsomes (human/rat) with NADPH cofactor to monitor phase I metabolism. Quantify metabolites via LC-MS/MS .
- Isotopic labeling : Synthesize C-labeled analogs to track metabolic pathways using isotope-ratio mass spectrometry .
- In silico prediction : Apply ADMET predictors (e.g., SwissADME) to identify vulnerable metabolic sites and cross-validate with experimental data .
Basic Question: What solvent systems are suitable for solubility testing of this compound?
Methodological Answer:
- Use a tiered approach: Start with aqueous buffers (pH 1–10) for biorelevance, then test co-solvents (DMSO, PEG-400) at ≤5% v/v to avoid cytotoxicity .
- Quantify solubility via UV-Vis spectroscopy (λ_max ~250–300 nm) and validate with nephelometry for low-solubility cases .
Advanced Question: How can theoretical frameworks guide mechanistic studies of the compound’s neuropharmacological effects?
Methodological Answer:
- Link to receptor theory : Apply the two-state model (agonist vs. antagonist) to interpret dose-response curves in neuronal cell lines .
- Systems biology : Construct interaction networks (e.g., STRING DB) to map off-target effects on neurotransmitter pathways .
- Kinetic modeling : Use Hill equations to differentiate competitive vs. non-competitive inhibition in enzyme assays .
Basic Question: What are the best practices for stabilizing this compound in long-term storage?
Methodological Answer:
- Store lyophilized solid at −20°C under argon to prevent hydrolysis .
- For solutions, use anhydrous DMSO (stored over molecular sieves) and avoid freeze-thaw cycles .
Advanced Question: How can researchers address batch-to-batch variability in biological activity?
Methodological Answer:
- Implement quality-by-design (QbD) principles: Control synthetic parameters (e.g., reaction time, purification thresholds) via design-of-experiment (DoE) software (e.g., JMP) .
- Use orthogonal analytical methods (e.g., chiral HPLC and CD spectroscopy) to detect stereochemical impurities .
- Standardize bioassays with internal controls (e.g., reference agonists/antagonists) to normalize inter-experimental variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
